molecular formula C18H18N4O2 B5512070 N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5512070
M. Wt: 322.4 g/mol
InChI Key: MHWBEAKNLVAWFJ-UFFVCSGVSA-N
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Description

N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure is characterized by the presence of a 1,2,4-triazole ring, a common motif in many pharmaceuticals due to its diverse biological activities.

Synthesis Analysis

The synthesis of related triazole derivatives often involves multicomponent reactions, such as the Ugi reaction, or cycloaddition reactions, such as the Huisgen cycloaddition, which are efficient for constructing the 1,2,4-triazole core. For instance, Sañudo et al. (2006) describe the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing methodologies potentially applicable to synthesizing compounds like N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using X-ray diffraction and computational methods. For example, computational analysis performed by Medetalibeyoğlu et al. (2018) on similar triazole compounds provides insights into the electronic properties, thermodynamics, and molecular geometry, which could be relevant to understanding the structure of N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine (Medetalibeyoğlu et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives often includes nucleophilic substitution and cycloaddition reactions, influenced by the electron-donating or withdrawing nature of substituents on the triazole ring. The study by Nakamura et al. (2003) on the synthesis of functionalized benzoxazines demonstrates the potential chemical reactivity of compounds with similar structural features (Nakamura et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not specified in the searched resources . The biological activity can vary widely depending on the specific functional groups present in the molecule.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the searched resources . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for the research and application of this compound are not specified in the searched resources . The potential uses could be influenced by the specific properties of the compound, including its reactivity and biological activity.

properties

IUPAC Name

(E)-1-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-14-3-5-15(6-4-14)11-24-17-8-7-16(9-18(17)23-2)10-21-22-12-19-20-13-22/h3-10,12-13H,11H2,1-2H3/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWBEAKNLVAWFJ-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NN3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/N3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

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